N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
Overview
Description
Mechanism of Action
Target of Action
ADBICA primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, memory, pain sensation, and appetite .
Mode of Action
ADBICA acts as a potent agonist for the CB1 and CB2 receptors, with an EC50 value of 0.69 nM and 1.8 nM respectively . This means that it binds to these receptors and activates them, leading to changes in the cells that express these receptors .
Biochemical Pathways
It is known that activation of cb1 and cb2 receptors can influence various signaling pathways, leading to diverse physiological effects .
Pharmacokinetics
A method has been developed for the simultaneous quantification of adbica in whole blood and urine, which could be used in future pharmacokinetic studies .
Result of Action
The activation of CB1 and CB2 receptors by ADBICA can lead to various molecular and cellular effects, depending on the specific cells and tissues where these receptors are expressed. These effects can include changes in mood, memory, pain sensation, and appetite .
Action Environment
Environmental factors can potentially influence the action, efficacy, and stability of ADBICA. It is known that synthetic cannabinoids can be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
ADBICA interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system . The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. ADBICA, as a synthetic cannabinoid, mimics the effects of natural cannabinoids by binding to these receptors .
Cellular Effects
The binding of ADBICA to the CB1 and CB2 receptors can trigger various cellular responses. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
ADBICA exerts its effects at the molecular level primarily through its interaction with the CB1 and CB2 receptors It acts as a full agonist, meaning it can fully activate these receptors and trigger a response
Temporal Effects in Laboratory Settings
The effects of ADBICA can change over time in laboratory settings. For example, ADBICA has been shown to produce time- and dose-dependent depression of locomotor activity . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of ADBICA can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking and need to be conducted to fully understand the dosage effects of ADBICA.
Metabolic Pathways
ADBICA undergoes various metabolic reactions in the body. Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADBICA involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-amino-3,3-dimethyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of ADBICA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ADBICA undergoes various chemical reactions, including:
Oxidation: ADBICA can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ADBICA to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ADBICA has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: Similar structure with a fluorobenzyl group instead of a pentyl group.
AB-FUBINACA: Contains a fluorobenzyl group and is structurally related to ADBICA.
Uniqueness
ADBICA is unique due to its specific carboxamide group at the 3-indole position and its potent agonistic activity at both CB1 and CB2 receptors . This distinct structure and activity profile make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMXAKKYWKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009996 | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445583-48-1 | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445583-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ADBICA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445583481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADBICA, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71G788A6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.